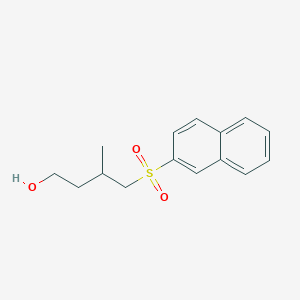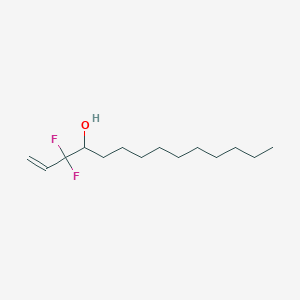
3,3-Difluorotetradec-1-EN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorotetradec-1-EN-4-OL is an organic compound characterized by the presence of two fluorine atoms attached to the third carbon of a tetradecene chain, with a hydroxyl group on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorotetradec-1-EN-4-OL typically involves the fluorination of a precursor compound. One common method is the reaction of a tetradecene derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of recyclable catalysts and solvents can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluorotetradec-1-EN-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,3-difluorotetradecan-4-one.
Reduction: Formation of 3,3-difluorotetradecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluorotetradec-1-EN-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity or chemical resistance.
Mechanism of Action
The mechanism of action of 3,3-Difluorotetradec-1-EN-4-OL involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,3-Difluorotetradecane: Lacks the double bond and hydroxyl group, resulting in different chemical and physical properties.
3,3-Difluorotetradecan-4-one:
3,3-Difluorotetradec-1-EN-4-OL Derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
Uniqueness: this compound is unique due to its combination of a double bond, fluorine atoms, and a hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in research and industry.
Properties
CAS No. |
88257-90-3 |
|---|---|
Molecular Formula |
C14H26F2O |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
3,3-difluorotetradec-1-en-4-ol |
InChI |
InChI=1S/C14H26F2O/c1-3-5-6-7-8-9-10-11-12-13(17)14(15,16)4-2/h4,13,17H,2-3,5-12H2,1H3 |
InChI Key |
YADYVZKXAPILFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(C=C)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
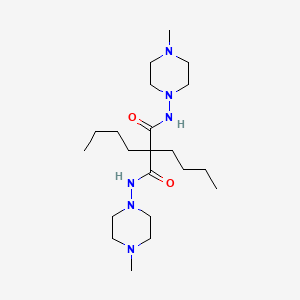
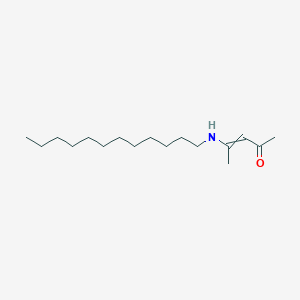
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
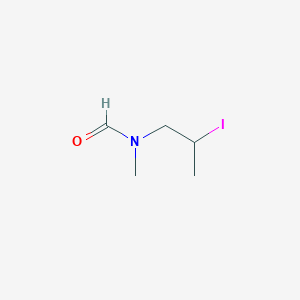


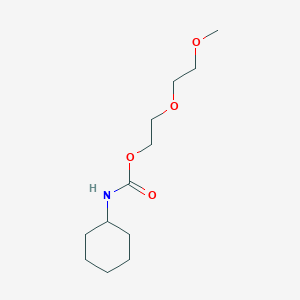
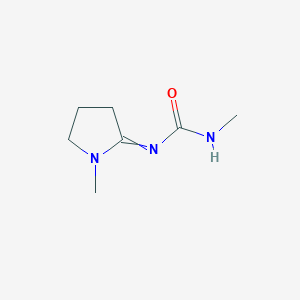
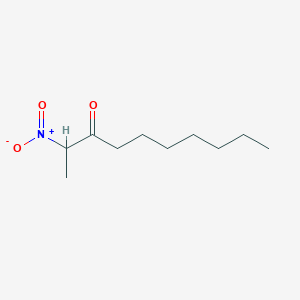
![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
